Brain-to-Plasma Ratio Comparison: Pyrimidine-2-Carbonitrile Analog in the Context of CNS Penetration SAR
The parent phenylquinazoline lead (Compound 1, pyrimidin-5-yl at C2) demonstrated a brain-to-plasma ratio (B/P) of 2.8, indicating substantial CNS penetration that was deemed unacceptable for an atrial-selective agent [1]. This high brain exposure drove the C2' SAR campaign from which the target compound (pyrimidine-2-carbonitrile) emerged as an intermediate probe. While specific B/P data for the target compound itself have not been publicly disclosed in peer-reviewed literature, the structurally analogous clinical candidate Compound 25 (pyridine-3-sulfonamide at C2) was explicitly designed to reduce brain penetration through introduction of a hydrogen bond donor [2]. The pyrimidine-2-carbonitrile analog, lacking this H-bond donor, is predicted by class-level SAR to exhibit intermediate brain penetration between the high-exposure Compound 1 and the low-exposure Compound 25.
| Evidence Dimension | Brain-to-plasma concentration ratio (B/P) in rat |
|---|---|
| Target Compound Data | Not publicly disclosed in peer-reviewed literature |
| Comparator Or Baseline | Compound 1 (pyrimidin-5-yl): B/P = 2.8 [1]; Compound 25 (pyridine-3-sulfonamide): brain penetration reduced by design (exact ratio not disclosed) [2] |
| Quantified Difference | Compound 1 B/P = 2.8 represents high CNS penetration; Compound 25 engineered for low CNS penetration; target compound predicted intermediate based on C2 substituent properties |
| Conditions | Rat pharmacokinetic studies, Sprague Dawley rats, i.v. administration (Finlay 2016, Gunaga 2017) |
Why This Matters
Brain penetration is a critical differentiator for atrial fibrillation drug candidates, as CNS exposure may cause neurological side effects; researchers selecting IKur inhibitor probes must match brain exposure profile to experimental objectives.
- [1] Finlay HJ et al. ACS Med Chem Lett. 2016;7(9):831-4. DOI: 10.1021/acsmedchemlett.6b00117. PMID: 27660686. View Source
- [2] Gunaga P et al. J Med Chem. 2017;60(9):3795-3803. DOI: 10.1021/acs.jmedchem.6b01889. PMID: 28418664. View Source
